REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9](=[N:11][O:12][C:13](=O)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[NH2:10])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.C([O-])(O)=O.[Na+]>O>[Br:8][C:5]1[N:4]=[C:3]([C:9]2[N:10]=[C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[O:12][N:11]=2)[C:2]([NH2:1])=[N:7][CH:6]=1 |f:1.2|
|
Name
|
3-amino-N′-(benzoyloxy)-6-bromopyrazine-2-carboximidamide
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CN1)Br)C(N)=NOC(C1=CC=CC=C1)=O
|
Name
|
acid
|
Quantity
|
3.56 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
to stir for a further 3 hours at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried (643 mg, 76% Yield)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1N=C(C(=NC1)N)C1=NOC(=N1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |